molecular formula C12H14N6O2 B2380708 N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-(N-methylacetamido)acetamide CAS No. 1421523-77-4

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-(N-methylacetamido)acetamide

Cat. No. B2380708
CAS RN: 1421523-77-4
M. Wt: 274.284
InChI Key: LAEWKVUQGFJESR-UHFFFAOYSA-N
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Description

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-(N-methylacetamido)acetamide, also known as IMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development.

Scientific Research Applications

Antiviral and Anticancer Applications

  • Antiviral Agents : A study by Hamdouchi et al. focused on the synthesis of imidazo[1,2-a]pyridines derivatives, structurally related to Enviroxime, exhibiting antirhinovirus activities. This research signifies the potential of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-(N-methylacetamido)acetamide derivatives in developing antiviral therapies, particularly targeting rhinoviruses (Hamdouchi, et al., 1999).
  • Anticancer Activities : Su et al. have synthesized analogues of aminopterin and folic acid, demonstrating significant anticancer activity in vitro and in vivo. This underscores the potential of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-(N-methylacetamido)acetamide derivatives as scaffolds for developing novel anticancer agents (Su, et al., 1986).

Synthetic Applications and Drug Design

  • Synthetic Methodologies : Studies by Hirai et al. and others have explored the synthetic pathways and chemical reactions involving imidazo[1,2-a]pyridine derivatives, contributing to the advancement of synthetic organic chemistry and the development of new pharmacologically active compounds (Hirai, et al., 1980).
  • Drug Design and Radioligands : Katsifis et al. investigated imidazo[1,2-α]pyridines as selective ligands for Peripheral Benzodiazepine Receptors (PBR), with applications in imaging using SPECT. This highlights the utility of such derivatives in designing radioligands for diagnostic imaging (Katsifis, et al., 2000).

Mechanistic Studies and Inhibitory Activities

  • Inhibition of Carbon Steel Corrosion : Cruz et al. evaluated imidazoline derivatives for their corrosion inhibition efficiency, demonstrating the importance of structural features such as nitrogen atoms and heterocyclic ring geometry in their effectiveness as corrosion inhibitors (Cruz, et al., 2004).
  • Antifungal Agents : Research by Altındağ et al. on imidazole derivatives for combating drug-resistant fungal infections underscores the potential of such compounds in developing new antifungal therapies (Altındağ, et al., 2017).

properties

IUPAC Name

2-[acetyl(methyl)amino]-N-(2-imidazol-1-ylpyrimidin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6O2/c1-9(19)17(2)7-11(20)16-10-5-14-12(15-6-10)18-4-3-13-8-18/h3-6,8H,7H2,1-2H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAEWKVUQGFJESR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC(=O)NC1=CN=C(N=C1)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-(N-methylacetamido)acetamide

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